

An In-Depth Technical Guide to the Physicochemical Properties of Alterlactone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alterlactone, a polyketide metabolite isolated from the endolichenic fungus Ulocladium sp., has garnered interest within the scientific community for its notable antimicrobial and radical-scavenging activities. This technical guide provides a comprehensive overview of the physicochemical properties of Alterlactone, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its known biological activities and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of **Alterlactone** are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, guiding formulation development, and designing further experimental studies.



Property	Value	Source
Molecular Formula	C15H12O6	[1][2]
Molecular Weight	288.25 g/mol	[1][2]
Appearance	Yellowish solid	Inferred from isolation reports of similar fungal polyketides.
Melting Point	Data not available in searched literature.	
Boiling Point	Data not available in searched literature.	
Solubility	Data not available in searched literature.	
рКа	Data not available in searched literature.	
Calculated LogP (XLogP3-AA)	2.4	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	6	[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **Alterlactone**. While complete experimental spectra are not readily available in the public domain, the following information has been reported:

- ¹³C NMR Spectroscopy: The original isolation paper by Wang et al. (2012) reports the acquisition of ¹³C NMR data for the structural confirmation of **Alterlactone**. However, the detailed spectral data is not provided in the abstract.[4]
- ¹H NMR, FT-IR, and UV-Vis Spectroscopy: Specific experimental data for **Alterlactone** are not available in the searched literature. General principles of these techniques are described in the experimental protocols section.



Experimental Protocols

This section outlines the general methodologies employed for the determination of the physicochemical and biological properties of natural products like **Alterlactone**.

Isolation and Purification

The isolation of **Alterlactone** was first reported from the solid culture of the endolichenic fungus Ulocladium sp.[2][4] A general workflow for such an isolation is depicted below.



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A general workflow for the isolation of **Alterlactone**.

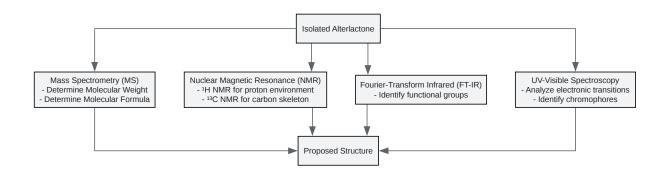
Protocol:

- Cultivation: The endolichenic fungus Ulocladium sp. is grown on a solid medium.
- Extraction: The fungal culture is extracted with a suitable organic solvent, such as ethyl
 acetate, to obtain a crude extract containing a mixture of metabolites.
- Chromatography: The crude extract is subjected to various chromatographic techniques, including column chromatography over silica gel and high-performance liquid chromatography (HPLC), to separate the individual compounds.
- Isolation: Fractions containing Alterlactone are collected and further purified to yield the pure compound.

Structural Elucidation

The structure of a novel compound like **Alterlactone** is determined using a combination of spectroscopic methods.





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Spectroscopic methods for structural elucidation.

Protocols:

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments provide
 detailed information about the chemical environment of hydrogen and carbon atoms,
 respectively, enabling the assembly of the carbon skeleton and the placement of
 substituents.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, aromatic rings) based on their characteristic vibrational frequencies.
- UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the
 electronic transitions within the molecule, which is particularly useful for identifying
 conjugated systems and chromophores.

Antimicrobial Activity Assay



The antimicrobial activity of **Alterlactone** is a key biological property. A common method to assess this is the broth microdilution assay.

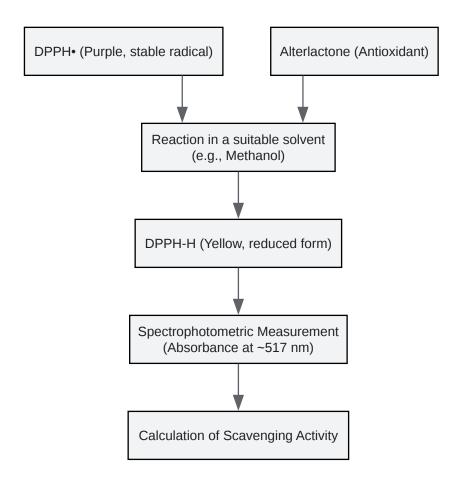
Protocol:

- Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
- Serial Dilution: The test compound (Alterlactone) is serially diluted in a 96-well microtiter
 plate containing a suitable growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for microbial growth.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

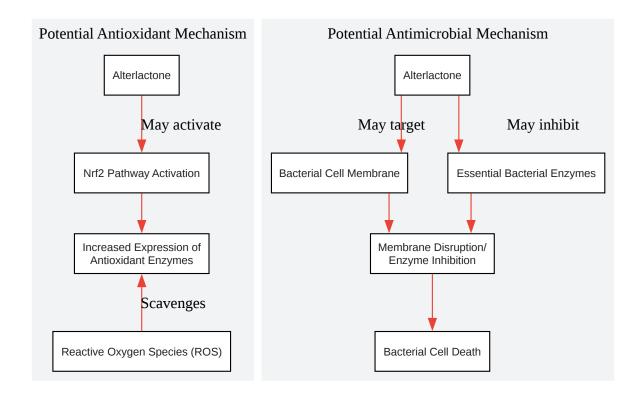
Radical Scavenging Activity Assay (DPPH Assay)

The antioxidant potential of **Alterlactone** can be evaluated by its ability to scavenge free radicals, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.









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